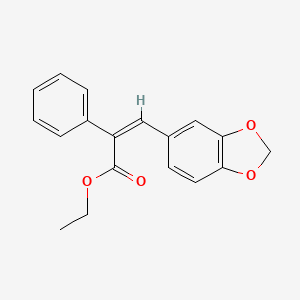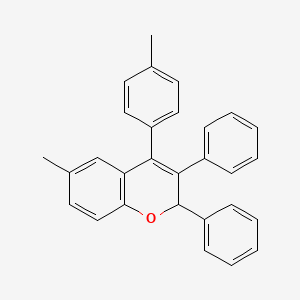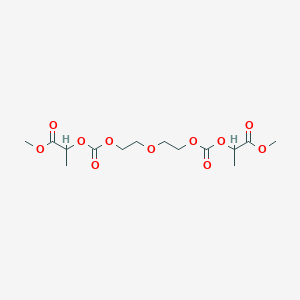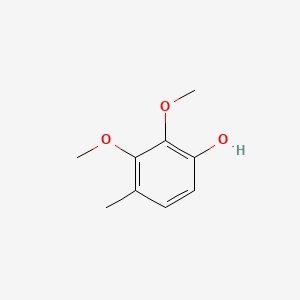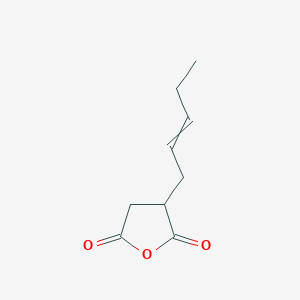
3-(Pent-2-EN-1-YL)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pent-2-EN-1-YL)oxolane-2,5-dione is an organic compound with the molecular formula C9H12O3. It is a derivative of oxolane-2,5-dione, featuring a pent-2-en-1-yl substituent at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-2-EN-1-YL)oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with pent-2-en-1-yl derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the pent-2-en-1-yl group to the oxolane-2,5-dione core .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum yield and purity. The process often includes purification steps like distillation or crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pent-2-EN-1-YL)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxolane derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The pent-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
3-(Pent-2-EN-1-YL)oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism by which 3-(Pent-2-EN-1-YL)oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various chemical transformations, depending on the functional groups present and the reaction conditions. The exact pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
- 3-(2-dodecenyl)succinic anhydride
- 3-[(2E)-dodec-2-en-1-yl]oxolane-2,5-dione
Uniqueness
3-(Pent-2-EN-1-YL)oxolane-2,5-dione is unique due to its specific pent-2-en-1-yl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
10500-35-3 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-pent-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-5-7-6-8(10)12-9(7)11/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
PIMQZWOUMJNIRN-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




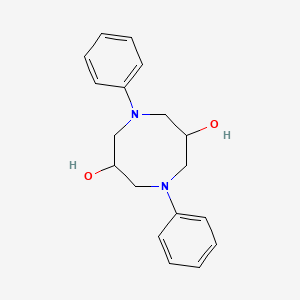
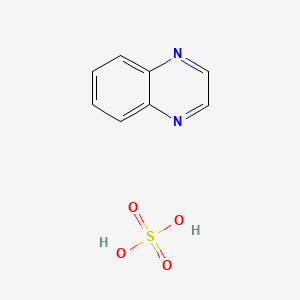
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
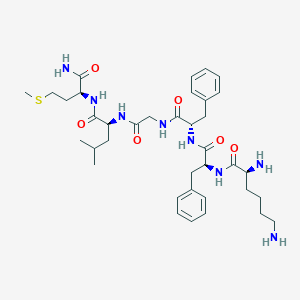
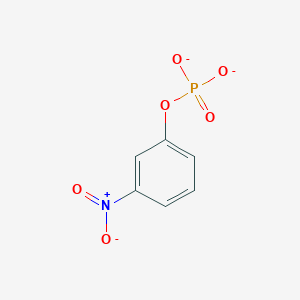
![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)
![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)
